Nrf2/HO-1-IN-1

説明

特性

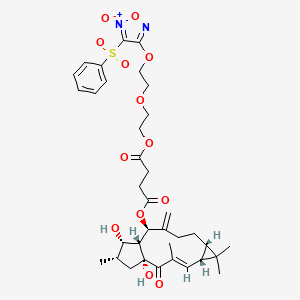

分子式 |

C36H46N2O13S |

|---|---|

分子量 |

746.8 g/mol |

IUPAC名 |

1-O-[2-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]ethyl] 4-O-[(1R,3E,5R,7S,11R,12R,13S,14S)-1,13-dihydroxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-11-tricyclo[10.3.0.05,7]pentadec-3-enyl] butanedioate |

InChI |

InChI=1S/C36H46N2O13S/c1-21-11-12-25-26(35(25,4)5)19-22(2)32(42)36(43)20-23(3)30(41)29(36)31(21)50-28(40)14-13-27(39)48-17-15-47-16-18-49-33-34(38(44)51-37-33)52(45,46)24-9-7-6-8-10-24/h6-10,19,23,25-26,29-31,41,43H,1,11-18,20H2,2-5H3/b22-19+/t23-,25-,26+,29+,30-,31-,36+/m0/s1 |

InChIキー |

YSEZOFUXSMKMMW-JSSVEZLUSA-N |

異性体SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O |

正規SMILES |

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O |

製品の起源 |

United States |

準備方法

Synthetic Strategies for Nrf2/HO-1-IN-1

Target Identification and Pharmacophore Design

This compound likely belongs to the class of small-molecule inhibitors that disrupt the interaction between Nrf2 and Keap1 or interfere with HO-1 enzymatic activity. Pharmacophore modeling of known Nrf2 inhibitors, such as brusatol or ML385, reveals common features:

- Electrophilic moieties (e.g., α,β-unsaturated carbonyl groups) to react with Keap1 cysteine residues.

- Hydrophobic domains for binding to the Keap1 Kelch domain.

- Aromatic systems for π-π stacking interactions.

For HO-1 inhibition, structural analogs like zinc protoporphyrin IX (ZnPP) suggest the importance of metal-chelating groups and porphyrin-like structures . A hypothetical structure of this compound might combine these elements to achieve dual targeting.

Proposed Synthetic Pathways

Pathway A: Fragment-Based Synthesis

Core Structure Assembly : Begin with a benzopyran scaffold (common in antioxidant compounds) functionalized with an α,β-unsaturated ketone.

Side-Chain Functionalization :

Example Reaction Scheme :

$$

\text{2-Hydroxyacetophenone} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Intermediate} \xrightarrow{\text{HCl/MeOH}} \text{Benzopyran Core}

$$

Pathway B: Modular Combinatorial Chemistry

Structural Characterization and Validation

Spectroscopic Analysis

Optimization of Synthetic Yield and Purity

Challenges in Synthesis

化学反応の分析

Types of Reactions

Nrf2/HO-1-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

Substitution: Substitution reactions, where functional groups are replaced with others, can modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

科学的研究の応用

Nrf2/HO-1-IN-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study oxidative stress and antioxidant mechanisms.

Biology: Researchers utilize it to investigate cellular defense mechanisms and the role of Nrf2 and HO-1 in various biological processes.

Medicine: The compound shows potential in treating diseases related to oxidative stress, such as inflammatory bowel disease, neurodegenerative disorders, and certain cancers

作用機序

Nrf2/HO-1-IN-1 exerts its effects by modulating the Nrf2 and HO-1 signaling pathways. The mechanism involves:

Activation of Nrf2: The compound induces the phosphorylation of Nrf2, leading to its release from the Keap1 complex and translocation to the nucleus.

Gene Expression: In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, promoting the expression of genes involved in antioxidant defense, including HO-1.

Cytoprotective Effects: The upregulation of HO-1 and other antioxidant genes enhances cellular defense against oxidative stress and inflammation.

類似化合物との比較

Table 1: Key Comparative Data

Key Insights:

Potency and Selectivity: this compound uniquely targets both Nrf2 and HO-1, offering broader pathway suppression compared to ML-385 or brusatol, which focus solely on Nrf2 .

Mechanistic Differences: ML-385: Disrupts Nrf2-DNA binding without affecting HO-1, limiting its utility in HO-1-dependent pathologies . Halofuginone: Primarily used in fibrosis, its Nrf2 inhibition is secondary to TGF-β signaling modulation .

Therapeutic Applications: this compound is preferred in studies requiring dual pathway inhibition, such as iron-overload disorders (e.g., multiple myeloma) where HO-1 modulates iron metabolism . Brusatol and ML-385 are more commonly used in cancers with Nrf2 hyperactivation, such as NSCLC and hepatocellular carcinoma .

Research Findings and Clinical Relevance

Key Studies Involving this compound:

- Mitochondrial Autophagy and ROS Regulation :

this compound treatment in multiple myeloma cells reduced mitochondrial ROS and iron-mediated energy production by disrupting the SFXN2-HO-1 interaction, highlighting its role in mitochondrial homeostasis . - Inflammation Modulation: In macrophage models, this compound suppressed LPS-induced NO production and ROS levels, outperforming compounds like Physalin L in specificity .

Limitations and Challenges:

- Dual Targeting Risks: Simultaneous inhibition of Nrf2 and HO-1 may exacerbate oxidative stress in normal cells, necessitating precise dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。